2-(4-Fluoro-phenoxy)-acetamidine

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

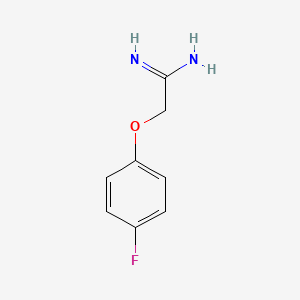

The systematic IUPAC name for 2-(4-fluoro-phenoxy)-acetamidine is 2-(4-fluorophenoxy)ethanimidamide . This nomenclature follows the substitutive approach, where the parent hydrocarbon chain (ethane) is modified by functional groups. The compound features:

- A 4-fluorophenoxy group (a benzene ring substituted with fluorine at the para position, linked via an ether oxygen).

- An ethanimidamide backbone (a two-carbon chain terminating in an amidine group, -C(=NH)-NH₂).

The structural representation (Figure 1) highlights the planar amidine moiety, which contributes to the compound’s basicity and hydrogen-bonding capabilities. The fluorine atom at the para position of the aromatic ring influences electronic properties, enhancing the electron-withdrawing effect on the phenoxy group.

Table 1: Key structural identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-fluorophenoxy)ethanimidamide |

| SMILES | N=C(N)COC1=CC=C(F)C=C1 |

| InChI Key | GVELHLWKCQWEDO-UHFFFAOYSA-N |

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers across chemical databases:

- Common synonyms : 2-(4-Fluorophenoxy)acetimidamide, this compound, and Ethanimidamide, 2-(4-fluorophenoxy)-.

- CAS Registry Number : 284029-62-5 (base compound).

- PubChem CID : 2055077 (for the free base).

- MDL Number : MFCD07371514.

The hydrochloride salt form (CAS 318951-78-9) is frequently referenced in synthetic protocols but is distinct from the free base.

Table 2: Alternative identifiers

| Identifier Type | Value |

|---|---|

| CAS Number (base) | 284029-62-5 |

| CAS Number (hydrochloride) | 318951-78-9 |

| PubChem CID | 2055077 |

| ChemSpider ID | 2055077 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₉FN₂O , corresponding to a molecular weight of 168.17 g/mol .

Breakdown of elemental composition :

- Carbon (C) : 8 atoms (57.14% by mass).

- Hydrogen (H) : 9 atoms (5.36%).

- Fluorine (F) : 1 atom (11.30%).

- Nitrogen (N) : 2 atoms (16.66%).

- Oxygen (O) : 1 atom (9.54%).

The exact mass (monoisotopic) is 168.0699 g/mol, calculated using isotopic distributions. The molecular weight aligns with high-resolution mass spectrometry (HRMS) data reported in synthetic studies.

Table 3: Molecular formula analysis

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 |

| Hydrogen | 9 | 1.008 | 9.07 |

| Fluorine | 1 | 19.00 | 19.00 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | - | - | 168.17 |

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGZNIVFWJJFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379173 | |

| Record name | 2-(4-FLUORO-PHENOXY)-ACETAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284029-62-5 | |

| Record name | 2-(4-FLUORO-PHENOXY)-ACETAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenoxy)-acetamidine typically involves the reaction of 4-fluorophenol with chloroacetonitrile to form 2-(4-fluorophenoxy)acetonitrile. This intermediate is then subjected to amidination using reagents such as ammonia or amines to yield the desired acetamidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amidine group (-C(NH)NH₂) undergoes hydrolysis under acidic or basic conditions:

Nucleophilic Substitution

The fluorine atom on the phenoxy ring participates in SNAr reactions with strong nucleophiles (e.g., amines, thiols):

Conditions: CuI (10 mol%), DMF, 100°C .

Coordination Chemistry

The amidine group acts as a bidentate ligand for transition metals (e.g., Ni, Pd):

-

Forms stable complexes with Ni(II) in ethanol:

Applications: Catalyst for C–N coupling reactions .

Antitubercular Activity

Structural analogs (e.g., 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide) show MIC values of 4–64 μg/mL against M. tuberculosis H37Rv .

Key SAR Findings:

| Substituent on Aniline | MIC (μg/mL) | Source |

|---|---|---|

| -CF₃ (meta) | 16 | |

| -NO₂ (para) | 4 |

Anticonvulsant Potential

N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide derivatives exhibit activity in rodent seizure models.

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various derivatives of acetamidine compounds, including those containing phenoxy groups. For instance, a study synthesized novel fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives, which exhibited significant antibacterial activity against various microorganisms. The results indicated that compounds with trifluoromethyl groups showed enhanced efficacy compared to their non-fluorinated counterparts .

Table 1: Antimicrobial Activity of Fluorinated Acetamide Derivatives

| Compound No. | Zone of Inhibition (mm) | Bacteria Tested | Fungi Tested |

|---|---|---|---|

| a | 7.1 | S. aureus | A. niger |

| b | 8.1 | B. subtilis | R. oryzae |

| c | 11.3 | E. coli | C. albicans |

| ... | ... | ... | ... |

Drug Metabolism Studies

The pharmacokinetics and metabolism of compounds like 2-(4-Fluoro-phenoxy)-acetamidine are crucial for understanding their therapeutic potential and safety profiles. Research has shown that N-acetyltransferase (NAT) plays a significant role in the metabolism of drugs containing aromatic amines, converting them to less toxic forms . The polymorphism in NAT expression can influence the metabolic pathways of drugs, thereby affecting their efficacy and safety.

Imaging Applications

Fluorinated compounds are increasingly being utilized in positron emission tomography (PET) imaging due to their favorable properties for labeling and tracking biological processes in vivo. For example, related compounds have been explored for imaging translocator proteins associated with neurodegenerative diseases like Alzheimer's . The ability to visualize these processes can aid in early diagnosis and monitoring treatment responses.

Case Study 1: Antimicrobial Efficacy

In a systematic evaluation of the antimicrobial properties of synthesized acetamide derivatives, researchers found that the incorporation of fluorine significantly enhanced the activity against both Gram-positive and Gram-negative bacteria as well as fungi. This finding suggests that fluorinated acetamides could serve as lead compounds for developing new antimicrobial agents.

Case Study 2: Metabolic Profiling

A study on the metabolic pathways involving acetamide derivatives highlighted the importance of understanding species differences in drug metabolism, particularly concerning NAT polymorphisms in humans versus animal models . This knowledge is essential for predicting human responses to new drugs based on preclinical data.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-phenoxy)-acetamidine involves its interaction with specific molecular targets. The fluoro-substituted phenoxy group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific proteins, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetamidine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(4-Fluoro-phenoxy)-acetamidine and related compounds:

Key Observations:

- Lipophilicity : Fluorination increases lipophilicity relative to acetamidine hydrochloride, which may improve membrane permeability in biological systems .

- Bioactivity Potential: While direct data are lacking, structurally similar amidines (e.g., ferrocenyl pyrimidines) show anticarcinogenic activity, suggesting that the fluorophenoxy substituent could confer unique binding interactions .

Pharmacological and Industrial Relevance

- Catalytic and Coordination Chemistry: Ferrocenyl amidines demonstrate enhanced bioactivity due to redox-active metal centers, though this compound lacks such groups .

- Market Demand : Acetamidine hydrochloride has established industrial demand (e.g., in lysine production intermediates), whereas fluorinated amidines remain niche research chemicals .

Biologische Aktivität

2-(4-Fluoro-phenoxy)-acetamidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a fluorinated phenoxy group and an acetamidine functional group, which may enhance its lipophilicity and biological interactions. The exploration of its biological activity spans various therapeutic areas, including analgesic, anticancer, and anti-inflammatory applications.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of acetamide containing phenoxy groups have been tested against various cancer cell lines, showing promising results. A study highlighted the anticancer activity of similar compounds against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, with specific derivatives demonstrating notable potency .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| 3c | MCF-7 | 5.0 | High |

| 3d | SK-N-SH | 7.5 | Moderate |

| This compound | Various | TBD | TBD |

Analgesic Activity

The analgesic potential of compounds similar to this compound has been evaluated using the Eddy hot plate method in animal models. Several derivatives demonstrated effective pain relief comparable to conventional analgesics like Diclofenac. Specifically, compounds with halogen substitutions on the aromatic ring showed enhanced analgesic effects .

Table 2: Analgesic Activity Results

| Compound Name | Model Used | Effectiveness |

|---|---|---|

| 5cb | Paw Edema Model | Highly Effective |

| 5cc | Paw Edema Model | Effective |

| This compound | TBD | TBD |

Anti-inflammatory Activity

In addition to anticancer and analgesic properties, derivatives of this compound have also been assessed for their anti-inflammatory effects. Research has shown that certain phenoxy-acetamide derivatives can inhibit inflammatory pathways, suggesting a multifaceted therapeutic profile .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their biological activities, including anti-inflammatory and analgesic effects. The findings indicated that modifications in the phenoxy group significantly influenced the biological activity of the compounds .

- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds may interact with specific biological targets involved in pain and inflammation pathways, potentially leading to their therapeutic effects in vivo .

- Comparative Studies : Comparative studies with existing analgesics demonstrated that certain derivatives of this compound exhibit superior efficacy and lower toxicity profiles, making them attractive candidates for further development in pain management therapies .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Fluoro-phenoxy)-acetamidine, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves coupling 4-fluorophenol with a nitrile precursor, followed by amidine formation using formic acid and phosphorus oxychloride (POCl3) . Key steps include:

- pH Control : Maintain pH ~4 during coupling (as in analogous difluorophenoxy-acetophenone synthesis) to minimize side reactions .

- Intermediate Purification : Use steam distillation and benzene extraction (or safer alternatives like ethyl acetate) to isolate intermediates .

- Amidine Formation : Optimize POCl3 stoichiometry and reaction time to maximize yield. Monitor by TLC or HPLC .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm aromatic protons (δ 6.8–7.4 ppm) and amidine NH2 signals (δ 5.5–6.0 ppm, exchangeable). <sup>19</sup>F NMR for fluorine environment .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]<sup>+</sup>). Compare with PubChem data for analogous compounds .

- IR : Detect amidine C=N stretching (~1640 cm<sup>−1</sup>) and aromatic C-F (~1220 cm<sup>−1</sup>) .

Advanced: How does the fluorine substituent influence the compound’s electronic properties and reactivity in enzymatic assays?

Methodological Answer:

The 4-fluoro group increases electron-withdrawing effects, altering the amidine’s pKa and binding affinity. To assess:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and HOMO-LUMO gaps .

- Enzymatic Assays : Compare inhibition kinetics (Ki) with non-fluorinated analogs using SPR or ITC .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies may arise from purity (>95% by HPLC) or assay conditions. Mitigate by:

- Orthogonal Validation : Cross-check bioactivity with independent assays (e.g., fluorescence polarization vs. radiometric) .

- Batch Analysis : Use LC-MS to confirm lot-to-lot consistency and rule out degradation products .

Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column (e.g., Zorbax SB-C18) with gradient elution (acetonitrile/0.1% TFA) .

- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed acetamide) via MRM transitions .

Advanced: How should researchers design stability studies to evaluate storage conditions for this compound?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .

- Long-Term Stability : Store aliquots at –20°C (desiccated) and test monthly for 12 months .

Advanced: What experimental strategies can elucidate the compound’s interaction with proteolytic enzymes?

Methodological Answer:

- Crystallography : Co-crystallize with target enzymes (e.g., trypsin-like proteases) to resolve binding modes .

- Kinetic Profiling : Measure kcat/KM under varied pH and temperature conditions to map catalytic interference .

Advanced: How can researchers ensure reproducibility in amidine synthesis across laboratories?

Methodological Answer:

- Standardized Protocols : Document SOPs for critical steps (e.g., POCl3 quenching, pH adjustment) .

- Inter-Lab Validation : Share batches with partner labs for cross-validation via NMR and HPLC .

Advanced: What computational tools are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

- QSAR Models : Use SwissADME or ADMETLab2.0 to predict permeability, CYP inhibition, and toxicity .

- Molecular Dynamics : Simulate membrane penetration (e.g., with GROMACS) to assess blood-brain barrier crossing .

Advanced: How can in silico methods guide the design of derivatives with improved selectivity?

Methodological Answer:

- Scaffold Hopping : Use Reaxys or SciFinder to identify bioisosteres for the phenoxy-acetamidine core .

- Docking Studies : Screen virtual libraries against target proteins (e.g., AutoDock Vina) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.